3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
CAS No.: 2097999-37-4
Cat. No.: VC3125215
Molecular Formula: C12H20N2O2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097999-37-4 |
|---|---|
| Molecular Formula | C12H20N2O2 |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | 3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C12H20N2O2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-6,8-10H2,1-2H3 |
| Standard InChI Key | LXXUALDGCQVWLC-UHFFFAOYSA-N |
| SMILES | CCOCC1(CCN(CC1)C(=O)CC#N)C |
| Canonical SMILES | CCOCC1(CCN(CC1)C(=O)CC#N)C |
Introduction
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring, an ethoxymethyl group, and both nitrile and oxo functional groups. This compound belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. The presence of a piperidine ring is significant due to its ability to interact with various biological targets, making it a focus of interest in drug discovery.
Synthesis Methods
The synthesis of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic synthesis techniques. These methods often include reactions between piperidine derivatives and carbonyl compounds or nitriles under specific conditions. While detailed literature on this exact compound may be limited, related compounds have been extensively studied for their synthesis pathways and biological activities.
Analytical Techniques
Characterization of this compound's purity and structure would typically involve analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the molecular structure.
-
Mass Spectrometry (MS): For identifying the molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and separating components in a mixture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume